molecular formula C5H8N2O2 B15218852 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime

Cat. No.: B15218852
M. Wt: 128.13 g/mol
InChI Key: OLEAOOCHPATFCA-ZZXKWVIFSA-N
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Description

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction between an allyl derivative and an aromatic nitrile oxide. The nitrile oxide is generated from oximes by oxidation with sodium hypochlorite, sometimes with ultrasonication of the biphasic system . The reaction occurs under mild conditions and provides high yields of the desired product.

Industrial Production Methods

the principles of green chemistry and eco-friendly synthetic strategies are often employed to minimize waste and reduce the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitrile oxides, while reduction can yield amines.

Scientific Research Applications

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dihydroisoxazole derivatives: These compounds share the isoxazole ring structure and have similar chemical properties.

    Isoxazole derivatives: Other isoxazole derivatives also exhibit biological activity and are used in various applications.

Uniqueness

2-(4,5-Dihydroisoxazol-5-yl)acetaldehyde oxime is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C5H8N2O2

Molecular Weight

128.13 g/mol

IUPAC Name

(NE)-N-[2-(4,5-dihydro-1,2-oxazol-5-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C5H8N2O2/c8-6-3-1-5-2-4-7-9-5/h3-5,8H,1-2H2/b6-3+

InChI Key

OLEAOOCHPATFCA-ZZXKWVIFSA-N

Isomeric SMILES

C1C=NOC1C/C=N/O

Canonical SMILES

C1C=NOC1CC=NO

Origin of Product

United States

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